2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole
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Overview
Description
2-[4-(Thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole is a complex organic compound that features a unique combination of a thian-4-yl group, a 1,4-diazepane ring, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole typically involves multi-step organic reactions. One common approach is to start with the preparation of the 1,4-diazepane ring, which can be synthesized through the reductive amination of appropriate ketones with diamines . The thian-4-yl group can be introduced via thiolation reactions, and the indole moiety can be synthesized through Fischer indole synthesis or other indole-forming reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane derivatives: Compounds like 1,4-diazepane-1-carbonyl-indole and 1,4-diazepane-1-carbonyl-thiophene share structural similarities.
Thian-4-yl derivatives: Compounds containing the thian-4-yl group, such as thian-4-yl-thiophene, exhibit similar chemical properties.
Uniqueness
2-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]-1H-indole is unique due to its combination of the thian-4-yl group, 1,4-diazepane ring, and indole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
1H-indol-2-yl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3OS/c23-19(18-14-15-4-1-2-5-17(15)20-18)22-9-3-8-21(10-11-22)16-6-12-24-13-7-16/h1-2,4-5,14,16,20H,3,6-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNWTVQDPYIAHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC3=CC=CC=C3N2)C4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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